molecular formula C7H10N4O B2375604 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one CAS No. 2013869-95-7

5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one

Cat. No.: B2375604
CAS No.: 2013869-95-7
M. Wt: 166.184
InChI Key: OGNOVXVWXHACCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Properties : Some sulfur-containing pyrazole-pyridine hybrids have shown antimicrobial activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

Antifungal and Anticancer Potential

  • Antifungal and Anticancer Activities : Novel pyrazole derivatives with antimicrobial and anticancer properties have been synthesized. Some of these compounds exhibited higher anticancer activity than reference drugs, indicating their potential in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

Analgesic and Antioxidant Properties

  • Analgesic and Antioxidant Applications : Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole exhibited significant analgesic and antioxidant properties. This highlights their potential use in pain management and antioxidant therapies (Karrouchi et al., 2016).

Structural and Chemical Studies

  • Structural Analysis : Studies on isomeric reaction products and hydrogen-bonded structures of pyrazole derivatives contribute to a better understanding of their molecular and electronic structures, which is crucial for their application in various fields (Portilla et al., 2007).

Anticancer and Antiangiogenic Effects

  • Anticancer and Antiangiogenic Effects : Thioxothiazolidin-4-one derivatives showed potential in inhibiting tumor growth and tumor-induced angiogenesis. This suggests their possible use as therapeutic agents in cancer treatment (Chandrappa et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, Methyl-1H-pyrazol-5-yl)methylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. It has been identified as a druggable target for the treatment of glioblastoma multiforme .

Mode of Action

The compound interacts with CSF-1R, inhibiting its activity. The highest affinity for CSF-1R was found for this compound, with an IC50 value of 2.7 nM . This interaction leads to changes in the activity of macrophages and microglia in the tumor microenvironment .

Biochemical Pathways

The inhibition of CSF-1R affects the signaling pathways associated with monocyte and macrophage function. This can lead to changes in the tumor microenvironment, potentially making it less conducive to tumor growth and survival .

Pharmacokinetics

In one study, PET scanning results demonstrated negligible brain uptake under baseline conditions .

Result of Action

The inhibition of CSF-1R by this compound can lead to changes in the tumor microenvironment. This may result in a decrease in tumor growth and survival .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-11-4-5(3-8-11)6-2-7(12)10-9-6/h3-4,6,9H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNOVXVWXHACCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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